![molecular formula C11H16Cl4N2 B1457368 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride CAS No. 1427380-95-7](/img/structure/B1457368.png)
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride, also known as DCDP, is a chemical compound that belongs to the diazepane class of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the central nervous system.
Mechanism of Action
Target of Action
Similar compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis . The specific target of these compounds is often the photosystem II in the chloroplasts of plants .
Mode of Action
If we consider the similar compound dcmu, it acts by blocking the q b plastoquinone binding site of photosystem ii, thereby inhibiting the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
This disruption affects the production of ATP and NADPH, two crucial molecules involved in the light-dependent reactions of photosynthesis .
Pharmacokinetics
The solubility of a similar compound, dcmu, in water is 42 mg/l , which could give some indication of its bioavailability.
Advantages and Limitations for Lab Experiments
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is a potent inhibitor of AChE, making it a valuable tool for studying the role of acetylcholine in the nervous system. However, its toxic effects in mammals limit its use in animal studies. Additionally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is not very specific for AChE and can inhibit other enzymes, which can complicate data interpretation.
Future Directions
Future research on 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could focus on developing more specific AChE inhibitors with fewer toxic effects in mammals. Additionally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could be studied for its potential use as an insecticide, with a focus on developing formulations that are less toxic to mammals. Finally, 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride could be studied for its potential use in other neurological disorders that involve acetylcholine dysregulation, such as Parkinson's disease.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. AChE inhibitors like 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride have been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride has also been studied for its potential use as a pesticide due to its ability to inhibit AChE in insects.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-1,4-diazepane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15;;/h2-3,8,14H,1,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYDEBACXYVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride | |
CAS RN |
1427380-95-7 | |
Record name | 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.